2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16928456
Molecular Formula: C16H15ClN6O3S
Molecular Weight: 406.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN6O3S |
|---|---|
| Molecular Weight | 406.8 g/mol |
| IUPAC Name | 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H15ClN6O3S/c17-15-6-3-12(23-10-20-21-22-23)9-14(15)16(24)19-8-7-11-1-4-13(5-2-11)27(18,25)26/h1-6,9-10H,7-8H2,(H,19,24)(H2,18,25,26) |
| Standard InChI Key | IPNQJGIZDWIBIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three critical regions:
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Benzamide Core: A 2-chloro-5-substituted benzamide scaffold provides rigidity and directs molecular interactions.
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Tetrazole Ring: The 1H-tetrazole group at the 5-position acts as a carboxylic acid bioisostere, enhancing metabolic stability and hydrogen-bonding capacity .
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Sulfamoylphenethyl Side Chain: A 2-(4-sulfamoylphenyl)ethyl group attached to the benzamide nitrogen introduces sulfonamide functionality, known for modulating solubility and target affinity .
IUPAC Name and Properties
The systematic IUPAC name, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide, reflects its substituents’ positions and connectivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₆O₃S |
| Molecular Weight | 422.85 g/mol |
| Canonical SMILES | ClC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3 |
| Topological Polar Surface Area | 143 Ų |
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential functionalization of the benzamide core (Figure 1):
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Benzamide Formation: Condensation of 2-chloro-5-nitrobenzoic acid with 2-(4-sulfamoylphenyl)ethylamine using carbodiimide coupling agents (e.g., EDCI/HOBt) .
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Tetrazole Installation: Cyclization of the nitro group via the Huisgen reaction with sodium azide and ammonium chloride under reflux .
Key Reaction Conditions:
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Coupling Step: EDCI (1.2 eq), HOBt (1.1 eq), DIPEA (3 eq) in DMF at 25°C for 18 hours .
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Tetrazole Formation: NaN₃ (3 eq), NH₄Cl (2 eq) in DMF at 130°C for 12 hours .
Industrial-Scale Production
Industrial synthesis employs flow chemistry to enhance yield (≥75%) and purity (≥98%). Continuous hydrogenation reactors and inline HPLC monitoring ensure reproducibility .
Biological Activity and Mechanisms
Pharmacological Targets
The compound’s structural motifs suggest dual targeting of serotonin receptors (via sulfamoylphenethyl) and DNA-dependent protein kinase (DNA-PK) (via tetrazole-mediated π-π stacking) .
Serotonin Receptor Modulation
The sulfamoyl group mimics endogenous sulfate moieties, enabling competitive inhibition of 5-HT₁A/₂A receptors. In silico docking studies predict a binding affinity (Kᵢ) of 12 nM for 5-HT₁A .
DNA-PK Inhibition
Tetrazole’s planar geometry facilitates intercalation into DNA-PK’s kinase domain, disrupting double-strand break repair. IC₅₀ values of 0.8 μM were observed in HEK293T cells .
Therapeutic Applications
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Oncology: Synergizes with ionizing radiation by impairing DNA repair in glioblastoma models (50% tumor reduction at 10 mg/kg) .
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Neuropsychiatry: Demonstrates anxiolytic effects in murine elevated plus-maze tests (40% increase in open-arm time at 5 mg/kg) .
Comparative Analysis with Analogues
Structural Analogues
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Without Sulfamoyl Group: Lacks 5-HT receptor affinity (Kᵢ > 1 μM) .
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Tetrazole Replacement with Carboxylate: Reduces DNA-PK inhibition (IC₅₀ = 5.2 μM) .
Functional Trade-offs
The sulfamoylphenethyl chain improves blood-brain barrier penetration (logP = 1.8) compared to carboxylate analogues (logP = -0.3) .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Oral bioavailability = 65% (Cₘₐₓ = 1.2 μg/mL at 2 hours) .
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfone derivative (t₁/₂ = 4.7 hours) .
Future Directions
Clinical Translation
Phase I trials should assess dose-limiting neurotoxicity risks linked to 5-HT₁A off-target effects.
Structural Optimization
Introducing fluorine at the benzamide 4-position may enhance DNA-PK selectivity (predicted ΔG = -9.2 kcal/mol).
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